molecular formula C10H12O2 B3135660 2-(Tetrahydrofuran-2-yl)phenol CAS No. 40324-49-0

2-(Tetrahydrofuran-2-yl)phenol

Cat. No.: B3135660
CAS No.: 40324-49-0
M. Wt: 164.2 g/mol
InChI Key: NGIMVPGMYWVCAE-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)phenol is an organic compound that features a phenol group attached to a tetrahydrofuran ring. This compound is part of the broader class of furan derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-2-yl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a tetrahydrofuran moiety. One common method involves the reaction of phenol with tetrahydrofuran in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic attack .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of metal-catalyzed cross-coupling reactions can enhance the yield and selectivity of the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydrofuran-2-yl)phenol is unique due to its specific combination of a phenol group and a tetrahydrofuran ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(oxolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10-11H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIMVPGMYWVCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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